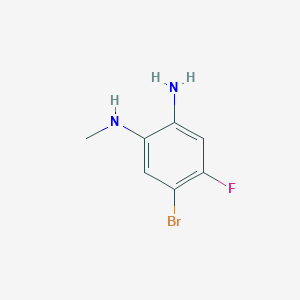

5-Bromo-4-fluoro-1-n-methylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine is a chemical compound with the CAS Number: 1600342-90-2. It has a molecular weight of 219.06 . It is usually stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H8BrFN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 . This code provides a specific textual identifier for the compound.Physical And Chemical Properties Analysis

This compound is a solid or liquid at normal temperatures .Aplicaciones Científicas De Investigación

Synthesis Techniques

- The synthesis of related compounds, such as 1-Bromo-2,4-difluorobenzene, has been achieved through methods like the Schiemann reaction, demonstrating high yield and purity, which could be analogous to the synthesis of 5-Bromo-4-fluoro-1-n-methylbenzene-1,2-diamine (Z. He-ping, 2005).

Chemical Transformation and Application

- Studies on compounds with similar structures, such as 5-Bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, indicate efficient synthesis methods and potential applications in receptor antagonism, highlighting the possible utility of this compound in similar pharmacological roles (Y. Hirokawa, T. Horikawa, S. Kato, 2000).

Catalysis and Reaction Kinetics

- The catalysis and reaction kinetics of similar aromatic compounds, such as 1-fluoro-2,4-dinitrobenzene with amines, provide insights into the potential catalytic applications of this compound in pharmaceutical and chemical synthesis (M. Wong, K. A. Connors, 1983).

Fluorination and Bromination Studies

- Research on the fluorination and bromination of aromatic compounds can inform the chemical behavior and potential applications of this compound in synthesis and material science (V. Diemer, F. Leroux, F. Colobert, 2011).

Polymer and Material Science

- The synthesis of fluorinated polyimides based on similar diamine monomers suggests that this compound could have applications in the development of new polymeric materials with desirable properties like solubility and thermal stability (Chin‐Ping Yang, Feng-Zhi Hsiao, 2004).

Analytical Chemistry

- Kinetic and potentiometric studies involving similar fluorinated compounds suggest potential applications of this compound in analytical chemistry, particularly in the development of new analytical methods (E. Athanasiou-Malaki, M. Koupparis, 1989).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-fluoro-2-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSDDPCSFJLJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1N)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)

![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)

![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)